molecular formula C20H21N5O5 B6544901 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide CAS No. 946223-46-7

4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide

Numéro de catalogue: B6544901
Numéro CAS: 946223-46-7
Poids moléculaire: 411.4 g/mol
Clé InChI: KAEOKFOEMMVTDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide (CAS: 946373-31-5) is a pyrido[2,3-d]pyrimidine derivative featuring a 5-ethoxy group and 1,6-dimethyl substituents on its fused heterocyclic core. The 3-position of the pyrido-pyrimidine ring is linked via an acetamido bridge to a benzamide moiety, yielding the molecular formula C21H24N4O4 and a molecular weight of 396.44 g/mol .

Propriétés

IUPAC Name

4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-4-30-16-11(2)9-22-18-15(16)19(28)25(20(29)24(18)3)10-14(26)23-13-7-5-12(6-8-13)17(21)27/h5-9H,4,10H2,1-3H3,(H2,21,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEOKFOEMMVTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrido[2,3-d]pyrimidine core that is known for various biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C19H24N4O5C_{19}H_{24}N_{4}O_{5}, with a molecular weight of 386.4 g/mol. The IUPAC name is 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide. Its structure allows for interactions with various biological targets due to the presence of functional groups that enhance its reactivity and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate necessary for pyrimidine production, leading to impaired cell proliferation .
  • Cell Signaling Modulation : It may modulate signaling pathways associated with apoptosis in cancer cells or inhibit microbial growth by targeting specific kinases and receptors involved in these processes .

Anticancer Activity

Recent studies have indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds similar to 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest. This effect is often mediated by the inhibition of key enzymes involved in DNA replication and repair .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism : It exhibits activity against certain bacterial strains by disrupting their metabolic pathways. The interaction with specific enzymes essential for bacterial survival leads to growth inhibition and cell death.

Case Studies

Several studies have highlighted the biological activities of compounds related to 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide:

  • Study on Anticancer Properties : A recent study demonstrated that a related pyrido[2,3-d]pyrimidine derivative inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of DHFR and subsequent apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial activity against resistant bacterial strains showed promising results in vitro. The compound's ability to inhibit cell wall synthesis was identified as a key factor in its effectiveness.

Data Summary

PropertyValue
Molecular FormulaC19H24N4O5
Molecular Weight386.4 g/mol
IUPAC Name4-(2-{5-ethoxy...acetamido)benzamide
Biological TargetsDHFR, kinases
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityInhibits bacterial growth

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives

Compound 11p ()

A structurally related compound, (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p), shares the pyrido-pyrimidine core but incorporates additional heterocyclic systems (e.g., benzodiazepine and pyrimido[4,5-d]pyrimidine).

Pyrido[2,3-d]pyrimidine Carboxylic Acid ()

Another analog, 1,7-dicyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS: 938018-07-6), replaces the acetamido-benzamide chain with a carboxylic acid group. This substitution increases acidity (pKa ~3–4) and likely improves aqueous solubility, contrasting with the neutral benzamide moiety in the target compound .

Benzamide-Acetamido Hybrids

Benzoxazole-Based Derivatives ()

Compounds such as 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and its analogs feature a benzoxazole ring instead of the pyrido-pyrimidine core. The thioacetamido linkage and nitro/chloro substituents introduce distinct electronic effects. For example, the electron-withdrawing nitro group in 8e may reduce metabolic stability compared to the ethoxy group in the target compound .

HDAC Inhibitors ()

N-hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide (8) and related HDAC inhibitors retain the benzamide-acetamido scaffold but incorporate hydroxamic acid and triazole moieties. These modifications are designed to enhance metal-binding affinity (critical for HDAC inhibition), a feature absent in the target compound .

Comparative Data Table

Compound Core Structure Substituents Molecular Formula Key Features
Target Compound Pyrido[2,3-d]pyrimidine 5-ethoxy, 1,6-dimethyl, acetamido-benzamide C21H24N4O4 Neutral benzamide; moderate lipophilicity
Compound 11p Pyrido[4,5-d]pyrimidine Butenyl, methylpyridinylamino C34H37N9O3 Enhanced lipophilicity; multi-heterocyclic
8e (Benzoxazole) Benzoxazole 5-chloro, thioacetamido, 4-nitrobenzamide C23H16ClN3O4S Electron-withdrawing groups; polar
HDAC Inhibitor 8 Benzamide-triazole Hydroxamic acid, triazole C22H26N6O4 Metal-binding capacity; HDAC activity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.